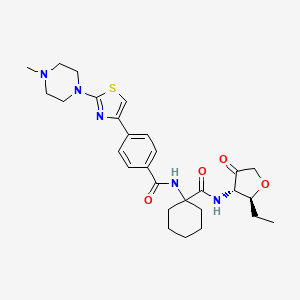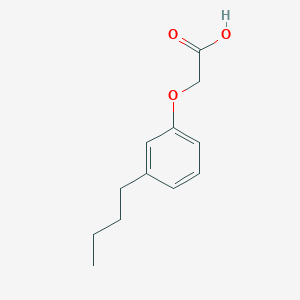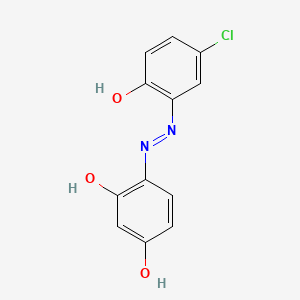![molecular formula C14H22O3 B14748607 Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol CAS No. 1489-92-5](/img/structure/B14748607.png)
Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol: is a complex organic compound characterized by its unique structure, which includes multiple fused rings and an epoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the fused ring system, followed by the introduction of the epoxide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The epoxide group in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide group under mild conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving epoxides. It can serve as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Wirkmechanismus
The mechanism of action of Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol: shares structural similarities with other epoxide-containing compounds, such as and .
Uniqueness: What sets this compound apart is its specific ring structure and the presence of multiple fused rings, which confer unique chemical and physical properties. These features make it a versatile compound for various applications, from synthetic chemistry to biological research.
Eigenschaften
CAS-Nummer |
1489-92-5 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
10,16-dioxatetracyclo[7.6.1.01,11.04,9]hexadecan-11-ol |
InChI |
InChI=1S/C14H22O3/c15-14-9-4-3-7-12(14)10-6-11-5-1-2-8-13(11,16-12)17-14/h11,15H,1-10H2 |
InChI-Schlüssel |
UMKPCRWEPQJTQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC23C(C1)CCC4(O2)CCCCC4(O3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


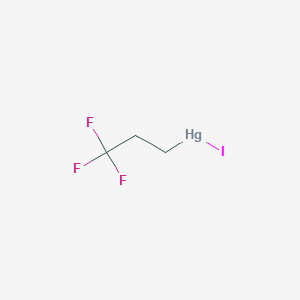
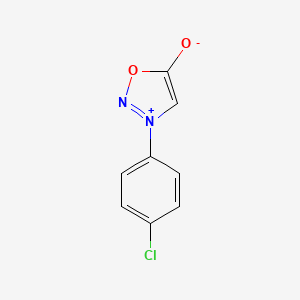
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
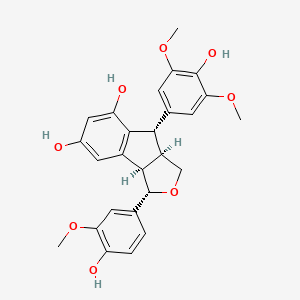
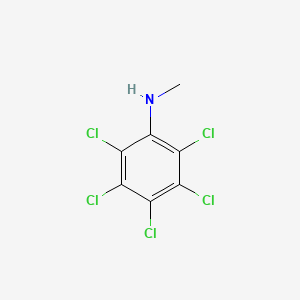
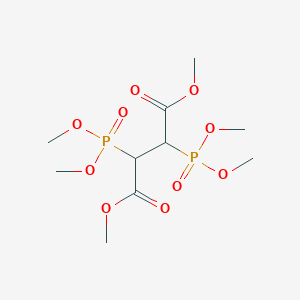

![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
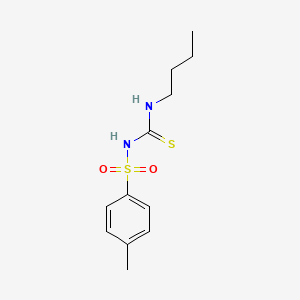
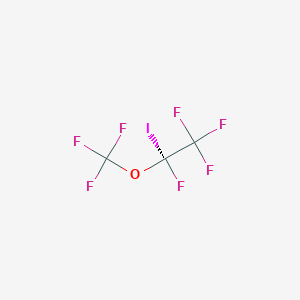
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
